(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide
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Overview
Description
(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl structure have been found to inhibit hiv-1 rt , suggesting that this compound may also target similar enzymes or receptors.
Mode of Action
It’s suggested that similar compounds bind to the allosteric center of their target enzymes, leading to uncompetitive inhibition . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding.
Biochemical Pathways
Given the potential target of hiv-1 rt, it can be inferred that the compound may interfere with the replication of hiv-1 by inhibiting the reverse transcription process .
Result of Action
Similar compounds have been found to exhibit insecticidal potentials , suggesting that this compound may also have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, solvent effects can affect the excited-state hydrogen bonds and proton transfers of similar compounds . Therefore, the compound’s activity could be influenced by the polarity of the environment in which it is present.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core by reacting 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxyethyl Group Addition: The methoxyethyl group is added via nucleophilic substitution using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Iodination: The iodine atom is introduced through iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Formation of the Ylidene Group: The final step involves the formation of the ylidene group by reacting the intermediate with an appropriate benzaldehyde derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the iodine atom, converting it to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine and iodine positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, potassium carbonate (K₂CO₃)
Major Products
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of deiodinated derivatives
Substitution: Formation of substituted benzo[d]thiazole derivatives
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a fluorescent probe due to the presence of the fluorine atom. It can be used to study biological processes and interactions at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests possible applications in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine
- 6-Trifluoromethyl-2(3H)-benzo[d]thiazol-2-one
Uniqueness
Compared to similar compounds, (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide stands out due to the presence of both fluorine and iodine atoms, which impart unique chemical reactivity and potential biological activity. The methoxyethyl group also differentiates it by enhancing its solubility and potential interactions with biological targets.
Properties
IUPAC Name |
N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FIN2O2S/c1-23-9-8-21-14-7-6-11(18)10-15(14)24-17(21)20-16(22)12-4-2-3-5-13(12)19/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLCTHGTLLCCEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FIN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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